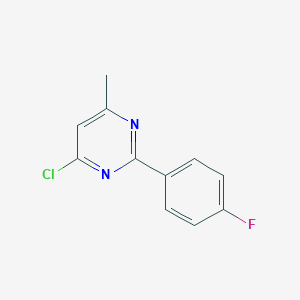

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

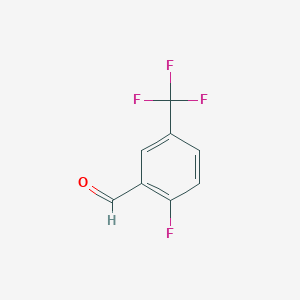

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is an organic compound with the chemical formula C10H9ClFN2. It is a colorless solid that is soluble in water and organic solvents. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Halogen/Halogen Displacement in Pyrimidines : Research by Schlosser and Cottet (2002) highlights the silyl-mediated halogen/halogen displacement in pyrimidines, which could potentially be applied to compounds like 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine. This method involves converting chloropyrimidines to their bromo or iodo counterparts, indicating a versatile pathway for halogen modification in pyrimidine derivatives Schlosser & Cottet, 2002.

Solid-State Packing of Sulfur Substituted Pyrimidines : The study on the solid-state packing of sulfur-substituted 2-aminopyrimidines by Lynch et al. (2002) discusses the occurrence of N-H—S hydrogen-bonding associations. While focusing on sulfur substitutions, this research provides insights into the structural analysis relevant for modifications of chloro-fluorophenyl methylpyrimidines Lynch et al., 2002.

Synthesis of Pyrimidine Precursors for Rosuvastatin : Šterk et al. (2012) reported an efficient approach to synthesize key pyrimidine precursors used in the synthesis of rosuvastatin, demonstrating the utility of pyrimidine derivatives in pharmaceutical synthesis. This method highlights the relevance of functionalized pyrimidines in drug development Šterk et al., 2012.

Process Chemistry of Pyrimidine Derivatives : Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, an important precursor in pharmaceutical and explosive industries. Although the study does not directly mention 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine, it underscores the significant role pyrimidine derivatives play in various industrial applications Patil et al., 2008.

Biomedical Applications

Synthesis of HIV and Kinesin Eg5 Inhibitors : Al-Masoudi et al. (2014) synthesized a series of pyrimidine derivatives via Suzuki cross-coupling reaction, evaluated for their antiviral activity against HIV-1 and HIV-2, and for inhibiting kinesin Eg5. This suggests potential biomedical applications of chloro-fluorophenyl methylpyrimidine derivatives in developing antiviral and anticancer agents Al-Masoudi et al., 2014.

Propiedades

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPHEXKAGGQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633369 |

Source

|

| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

CAS RN |

142220-65-3 |

Source

|

| Record name | 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)